molecular formula C9H12N2 B076040 2-(1,2,2-Trimethylpropylidene)malononitrile CAS No. 13017-53-3

2-(1,2,2-Trimethylpropylidene)malononitrile

Cat. No. B076040
CAS RN: 13017-53-3
M. Wt: 148.2 g/mol
InChI Key: VFZNJHFLKDAKQD-UHFFFAOYSA-N
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Description

2-(1,2,2-Trimethylpropylidene)malononitrile, also known as 2-Cyano-3,4,4-trimethylpent-2-enenitrile, is a chemical compound with the linear formula C9H12N2 . It is used in various chemical reactions and has several synonyms .


Synthesis Analysis

The synthesis of 2-(1,2,2-Trimethylpropylidene)malononitrile can be achieved from Pinacol and Malononitrile . Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .


Molecular Structure Analysis

The molecular structure of 2-(1,2,2-Trimethylpropylidene)malononitrile contains a total of 22 bonds. These include 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, and 2 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactivity of 2-(1,2,2-Trimethylpropylidene)malononitrile is influenced by its molecular structure, which includes multiple bonds and nitrile groups . The compound can participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Safety And Hazards

While specific safety data for 2-(1,2,2-Trimethylpropylidene)malononitrile was not found, a related compound, malononitrile, is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(3,3-dimethylbutan-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7(9(2,3)4)8(5-10)6-11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZNJHFLKDAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336535
Record name (3,3-Dimethylbutan-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,2-Trimethylpropylidene)malononitrile

CAS RN

13017-53-3
Record name (3,3-Dimethylbutan-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.9 g of malononitrile, 26.25 g of 3,3-dimethyl-2-butanone, 1.45 g of ammonium acetate and 2.25 g of acetic acid dissolved in 100 ml of toluene was refluxed for about 16 hours with the aid of a Dean-Stark Trap. The reaction mixture was diluted with 120 ml of toluene and washed with 200 ml water. The organic phase was collected, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum. The resulting residue was distilled under vacuum to afford 15.2 g of 2-(1,1-dimethylethyl)-1,1-dicyano-1-propene as an oil. Yield 68%.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
26.25 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

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